molecular formula C22H25N3O5 B14950536 2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid

2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid

Cat. No.: B14950536
M. Wt: 411.5 g/mol
InChI Key: AZZYNEFSVBXZCX-WYMPLXKRSA-N
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Description

2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxyacetic acid backbone with multiple functional groups attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-tert-butylphenylamine with acetic anhydride to form an intermediate, which is then reacted with phenoxyacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid is unique due to its complex structure, which allows for a wide range of chemical reactions and applications

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-[(E)-[[2-[(4-tert-butylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H25N3O5/c1-22(2,3)17-10-8-15(9-11-17)21(29)23-13-19(26)25-24-12-16-6-4-5-7-18(16)30-14-20(27)28/h4-12H,13-14H2,1-3H3,(H,23,29)(H,25,26)(H,27,28)/b24-12+

InChI Key

AZZYNEFSVBXZCX-WYMPLXKRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC(=O)O

Origin of Product

United States

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